molecular formula C24H20Cl2N4OS B12736433 1-((3,4-Dichlorophenyl)amino)-3-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-2-propanol CAS No. 159584-82-4

1-((3,4-Dichlorophenyl)amino)-3-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-2-propanol

Cat. No.: B12736433
CAS No.: 159584-82-4
M. Wt: 483.4 g/mol
InChI Key: UJCXMOAKAGBJDJ-UHFFFAOYSA-N
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Description

1-((3,4-Dichlorophenyl)amino)-3-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-2-propanol is a complex organic compound that features a combination of aromatic rings, triazine, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-Dichlorophenyl)amino)-3-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-2-propanol likely involves multiple steps, including:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the thioether linkage: This step might involve the reaction of a thiol with a suitable electrophile.

    Amination and coupling reactions:

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-((3,4-Dichlorophenyl)amino)-3-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones.

Scientific Research Applications

1-((3,4-Dichlorophenyl)amino)-3-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-2-propanol may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Use in the synthesis of polymers or as a building block for advanced materials.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    1-((3,4-Dichlorophenyl)amino)-3-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-2-propanol: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

CAS No.

159584-82-4

Molecular Formula

C24H20Cl2N4OS

Molecular Weight

483.4 g/mol

IUPAC Name

1-(3,4-dichloroanilino)-3-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]propan-2-ol

InChI

InChI=1S/C24H20Cl2N4OS/c25-20-12-11-18(13-21(20)26)27-14-19(31)15-32-24-28-22(16-7-3-1-4-8-16)23(29-30-24)17-9-5-2-6-10-17/h1-13,19,27,31H,14-15H2

InChI Key

UJCXMOAKAGBJDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(CNC3=CC(=C(C=C3)Cl)Cl)O)C4=CC=CC=C4

Origin of Product

United States

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